molecular formula C8H5BrN2O2 B13089663 2-(4-Bromo-3-nitrophenyl)acetonitrile

2-(4-Bromo-3-nitrophenyl)acetonitrile

Cat. No.: B13089663
M. Wt: 241.04 g/mol
InChI Key: UGPBJGWBPLUSLJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The aromatic protons appear as a complex multiplet between δ 7.5–8.5 ppm due to deshielding by electron-withdrawing groups. The nitrile-proximal hydrogen (CH₂CN) resonates as a singlet near δ 4.0 ppm.
  • ¹³C NMR : Key signals include the nitrile carbon (δ 115–120 ppm), aromatic carbons (δ 120–140 ppm), and nitro-bearing carbon (δ 145–150 ppm).

Infrared (IR) Spectroscopy

  • Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
  • Asymmetric and symmetric nitro stretches at 1520 cm⁻¹ and 1350 cm⁻¹ , respectively.
  • Aromatic C-H bends near 800 cm⁻¹ (meta-substitution pattern).

Mass Spectrometry (MS)

  • The molecular ion peak [M]⁺ is observed at m/z 241.04 (calculated for C₈H₅BrN₂O₂).
  • Fragmentation patterns include loss of Br (Δ m/z 79.90) and NO₂ (Δ m/z 46.01).
Technique Key Signals Inference
¹H NMR δ 7.5–8.5 (m, 3H, Ar-H) Aromatic protons
¹³C NMR δ 117.2 (C≡N) Nitrile carbon
IR 2240 cm⁻¹ C≡N stretch
MS m/z 241.04 [M]⁺ Molecular ion confirmation

X-ray Diffraction Analysis and Bond Length Parameters

While no experimental X-ray data exists for this specific compound, bond lengths can be extrapolated from similar structures:

  • C-Br bond : ~1.89–1.91 Å (typical for aryl bromides).
  • C-NO₂ bond : ~1.47 Å (consistent with nitroaromatics).
  • C≡N bond : ~1.16 Å (characteristic of nitriles).

The nitro group’s resonance stabilization shortens the C-N bond adjacent to the phenyl ring, while the nitrile group maintains a linear geometry.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-(4-bromo-3-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2

InChI Key

UGPBJGWBPLUSLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Nitration of Phenylacetonitrile to p-Nitrophenylacetonitrile

A common initial step is the nitration of phenylacetonitrile to form p-nitrophenylacetonitrile (4-nitrophenylacetonitrile). This is typically achieved using a mixed acid system composed of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

  • Procedure : Phenylacetonitrile is slowly added to a nitrating mixture of concentrated sulfuric acid, nitric acid, and sometimes phosphoric acid, at temperatures maintained between 10°C and 20°C to control reaction rate and selectivity.
  • Reaction time : Approximately 2.5 hours under stirring.
  • Isolation : The reaction mixture is poured into ice water to precipitate the nitro compound, which is then filtered, washed, recrystallized (often from ethanol-water), and dried to yield p-nitrophenylacetonitrile as light yellow needle-like crystals.
  • Yield : Typically high, around 75-85% depending on conditions.

This method is noted for its simplicity and high efficiency in producing the nitro intermediate.

Bromination of p-Nitrophenylacetonitrile to 2-(4-Bromo-3-nitrophenyl)acetonitrile

The bromination step introduces the bromine atom at the 2-position (ortho to the acetonitrile group) of the nitro-substituted phenyl ring.

  • Reagents : N-Bromosuccinimide (NBS) is commonly used as the brominating agent.
  • Solvent : Concentrated sulfuric acid serves as the medium to dissolve p-nitrophenylacetonitrile and facilitate electrophilic bromination.
  • Conditions : The reaction is typically carried out at low temperature (0–5°C) to maintain selectivity and minimize side reactions.
  • Isolation : After completion, the reaction mixture is poured into ice water, precipitating the brominated product, which is filtered, washed, and dried.
  • Yield : High yields reported, often exceeding 80%.

This bromination method is favored for its operational simplicity, cost-effectiveness, and high selectivity for the desired brominated product.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution

Another approach involves the nucleophilic aromatic substitution of 3-bromo-4-fluoronitrobenzene with ethyl cyanoacetate followed by hydrolysis and decarboxylation to yield the target compound.

  • Step 1 : Sodium hydride is used to deprotonate ethyl cyanoacetate in 1,4-dioxane at 0°C.
  • Step 2 : 3-Bromo-4-fluoronitrobenzene is added and the mixture is stirred at room temperature or slightly elevated temperature (~20°C) for 16 hours.
  • Step 3 : Workup and purification yield 2-(2-bromo-4-nitrophenyl)acetonitrile.

This method provides an alternative when starting from substituted aromatic halides and is useful for specific substitution patterns.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents/Conditions Temperature (°C) Reaction Time Yield (%) Notes
1 Nitration of phenylacetonitrile Conc. H2SO4 + Conc. HNO3 (sometimes H3PO4) 10–20 ~2.5 hours 75–85 Controlled addition, recrystallization
2 Bromination of p-nitrophenylacetonitrile N-Bromosuccinimide in conc. H2SO4 0–5 ~1–2 hours >80 Low temp to maintain selectivity
3 Nucleophilic aromatic substitution NaH, ethyl cyanoacetate, 3-bromo-4-fluoronitrobenzene, dioxane 0 to 20 16 hours Moderate Alternative route, longer reaction time

Research Findings and Analysis

  • The nitration step is highly sensitive to temperature and acid composition; maintaining low temperature prevents over-nitration and side reactions, ensuring high purity of p-nitrophenylacetonitrile.
  • Bromination using N-bromosuccinimide in sulfuric acid is effective for selective monobromination ortho to the acetonitrile group, with yields typically above 80%.
  • The nucleophilic aromatic substitution method, while more complex and time-consuming, allows for the introduction of the acetonitrile moiety onto a pre-brominated nitrobenzene ring, offering flexibility in synthetic design.
  • Analytical methods such as GC-MS and NMR are used to confirm product identity and purity in all methods.

Chemical Reactions Analysis

2-(4-Bromo-3-nitrophenyl)acetonitrile can undergo various reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.

    Reduction Reactions: Reduction of the nitro group can yield the corresponding amino compound.

    Other Transformations: Depending on reaction conditions, it may undergo additional transformations.

Common reagents include reducing agents (such as hydrogen gas over a catalyst) and nucleophiles (such as amines).

Major products formed from these reactions include substituted derivatives of the parent compound.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that compounds similar to 2-(4-Bromo-3-nitrophenyl)acetonitrile exhibit antiviral properties. For instance, a study on non-nucleoside inhibitors of Hepatitis C virus (HCV) revealed that nitro-substituted phenyl compounds can effectively inhibit viral replication. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents for enhancing efficacy against viral targets .

Anticancer Properties
Compounds with similar structural motifs have been evaluated for their anticancer activities. A notable study identified a series of benzamide derivatives, where the presence of nitro and halogen substituents significantly influenced cytotoxicity against small cell lung cancer cells. The findings suggested that the 4-bromo-3-nitro substitution pattern is critical for maintaining antiproliferative activity, indicating potential pathways for further drug development .

Synthesis and Chemical Reactions

Synthetic Pathways
The synthesis of 2-(4-Bromo-3-nitrophenyl)acetonitrile typically involves nitration followed by bromination. A patented method outlines a two-step synthesis process starting from phenylacetonitrile, utilizing concentrated sulfuric acid and nitric acid for nitration, followed by bromination using N-bromosuccinimide. This method is noted for its simplicity and high yield, making it an attractive option for producing this compound in laboratory settings .

StepReaction TypeKey ReagentsYield
1NitrationH₂SO₄, HNO₃High
2BrominationNBSHigh

Agricultural Chemistry

Pesticidal Applications
Compounds similar to 2-(4-Bromo-3-nitrophenyl)acetonitrile have been investigated for their pesticidal properties. The presence of nitro groups is often associated with enhanced biological activity against pests and pathogens in agricultural settings. Research has shown that such compounds can act as effective fungicides or insecticides, providing a basis for developing new agrochemicals .

Material Science

Polymer Additives
In material science, derivatives of 2-(4-Bromo-3-nitrophenyl)acetonitrile are being explored as additives in polymer formulations. Their ability to modify physical properties such as thermal stability and mechanical strength makes them valuable in producing high-performance materials. Studies have indicated that incorporating these compounds can lead to improved product characteristics in coatings and plastics .

Case Study 1: Antiviral Drug Development

A recent study focused on the development of non-nucleoside inhibitors targeting HCV employed derivatives of nitrophenyl acetonitriles. The results demonstrated that modifications at the para position significantly affected the binding affinity to the viral polymerase, leading to promising candidates for further clinical evaluation.

Case Study 2: Agricultural Efficacy

Field trials conducted with nitro-substituted acetonitriles showed a marked reduction in pest populations when applied as part of an integrated pest management program. The results highlighted the compound's potential as a sustainable alternative to conventional pesticides.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with biological targets, enzymes, or receptors, leading to desired effects. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and inferred properties of 2-(4-Bromo-3-nitrophenyl)acetonitrile and its analogs:

Compound Name CAS Number Molecular Formula MW (g/mol) Substituents Key Features
2-(4-Bromo-3-nitrophenyl)acetonitrile Not provided C₈H₅BrN₂O₂ 241.04 Br (C4), NO₂ (C3), CH₂CN (C2) Bromo enables cross-coupling; nitro enhances electrophilicity.
2-(3-Nitrophenyl)acetonitrile 610-66-2 C₈H₆N₂O₂ 162.14 NO₂ (C3), CH₂CN (C2) Lacks bromo; simpler structure with lower MW and potential higher solubility.
2-(2-Bromo-4-nitrophenyl)acetonitrile 543683-48-3 C₈H₅BrN₂O₂ 241.04 Br (C2), NO₂ (C4), CH₂CN (C1) Positional isomer; bromo and nitro positions alter electronic effects.
2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile 1807211-69-3 C₈H₄BrFN₂O₂ 259.03 Br (C5), F (C3), NO₂ (C2), CH₂CN Fluorine increases electronegativity; potential for enhanced lipophilicity.
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile Not provided C₁₀H₁₁N₅O₄ 289.23 N(CH₃)₂ (C4), NO₂ (C3/C5), CH₂CN Electron-donating dimethylamino group contrasts nitro; potential enzyme inhibition.
2-Methyl-2-(4-nitrophenyl)propanenitrile 71825-51-9 C₁₀H₁₀N₂O₂ 190.20 NO₂ (C4), branched CH(CH₃)CN Branched nitrile alters steric effects; reduced electrophilicity.

Key Comparative Analysis

  • Electronic Effects: The nitro group in all compounds withdraws electrons, enhancing the electrophilicity of the aromatic ring and adjacent nitrile group. The dimethylamino group in N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile donates electrons, creating a push-pull electronic environment that may stabilize charge-transfer complexes or modulate biological activity .
  • Reactivity and Applications :

    • Bromine in the target compound and its isomers (e.g., 2-(2-bromo-4-nitrophenyl)acetonitrile) serves as a handle for Suzuki-Miyaura couplings, enabling diversification into pharmaceuticals or agrochemicals .
    • Fluorine in 2-(5-Bromo-3-fluoro-2-nitrophenyl)acetonitrile increases metabolic stability and lipophilicity, which is advantageous in drug design .
    • The absence of bromine in 2-(3-nitrophenyl)acetonitrile simplifies synthesis but limits derivatization opportunities .
  • Biological Activity: Compounds like N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile are studied for enzyme inhibition (e.g., DNA methyltransferases), suggesting that the target compound’s nitro and bromo groups may similarly interact with biological targets .

Biological Activity

2-(4-Bromo-3-nitrophenyl)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a bromo and nitro substituent on a phenyl ring, which significantly influences its reactivity and biological interactions. The presence of these groups can modulate the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets.

Antimicrobial Properties

Research indicates that 2-(4-Bromo-3-nitrophenyl)acetonitrile exhibits notable antimicrobial activity. In a study assessing various derivatives, it was found to have significant inhibitory effects against multiple strains of bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
Klebsiella pneumoniae32

These results suggest that the compound can be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of 2-(4-Bromo-3-nitrophenyl)acetonitrile has also been explored. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, in renal cell carcinoma models, the compound showed an effective reduction in cell viability at concentrations as low as 5 µM, indicating strong anticancer activity .

The mechanism by which 2-(4-Bromo-3-nitrophenyl)acetonitrile exerts its biological effects primarily involves interaction with specific molecular targets within cells. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against multi-drug resistant strains of bacteria. It demonstrated superior efficacy compared to standard antibiotics, highlighting its potential role in treating resistant infections .
  • Cell Viability Assays : In experiments conducted on various cancer cell lines, including breast and lung cancer cells, treatment with the compound resulted in significant decreases in cell viability, corroborating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromo-3-nitrophenyl)acetonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For bromo-nitro systems, optimizing solvent polarity (e.g., acetonitrile as a co-solvent) and temperature (80–120°C) improves yield. Monitor intermediates using TLC with ethyl acetate/hexane (3:7) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Parameters :

ParameterOptimal Range
SolventAcetonitrile/Water
Temperature80–120°C
CatalystPd(PPh₃)₄ (if coupling)

Q. How should researchers handle and store 2-(4-Bromo-3-nitrophenyl)acetonitrile to ensure safety and stability?

  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at –20°C, away from light and moisture. Avoid contact with oxidizing agents due to nitro group reactivity .
  • Decomposition Risks : Hydrolysis under acidic/alkaline conditions may release toxic HCN; monitor pH during experiments .

Q. What analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : Confirm structure via ¹H NMR (δ 4.2–4.5 ppm for CH₂CN; δ 7.5–8.5 ppm for aromatic protons) .
  • HPLC-MS : Use acetonitrile-based gradients (e.g., 60% acetonitrile/40% 0.1% formic acid) for purity analysis and mass confirmation (expected [M+H]⁺ ≈ 255.97) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered nitro groups) be resolved during structure refinement?

  • Strategy : Use SHELXL for refinement; apply TWIN/BASF commands to model twinning. For disorder, split positions with PART/SUMP constraints and validate via R-factor convergence (<5%) .
  • Case Study : A similar bromo-nitro compound showed 10% disorder in the nitro group, resolved using ISOR/DFIX restraints .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?

  • Analysis : Competing pathways (e.g., nitrile hydrolysis to amides under basic conditions) may occur. Use LC-MS to track intermediates and DFT calculations (B3LYP/6-31G*) to model transition states. Control water content (<0.1%) to suppress hydrolysis .

Q. How does the compound interact with indoor surfaces in environmental chemistry studies, and what analytical methods detect surface adsorption?

  • Experimental Design : Expose glass/silica surfaces to vaporized compound (25°C, 1 atm). Use microspectroscopic imaging (AFM-IR) to map adsorption. Quantify via ToF-SIMS, noting Br⁻ (m/z 79/81) as a tracer .
  • Findings : Adsorption follows Langmuir isotherm (R² > 0.98) with ΔG ≈ –25 kJ/mol, indicating physisorption dominance .

Q. What computational methods predict the compound’s stability under UV irradiation in photodegradation studies?

  • Approach : Perform TD-DFT (CAM-B3LYP/def2-TZVP) to simulate UV spectra. Compare with experimental HPLC-UV data (λmax ≈ 270 nm). Identify degradation products (e.g., nitroso derivatives) via HRMS .

Data Contradiction Resolution

Q. Conflicting HPLC retention times reported in literature: How to validate method reproducibility?

  • Solution : Use a face-centered central composite design (FCCD) to optimize:

FactorRange
Acetonitrile (%)50–70
Column Temp (°C)25–40
Flow Rate (mL/min)0.8–1.2
  • Validate with ≥3 replicates; RSD <2% confirms robustness .

Q. Discrepancies in reaction yields between lab-scale and microfluidic systems—how to troubleshoot?

  • Root Cause : Laminar flow in microchannels reduces mixing efficiency. Implement staggered herringbone micromixers or increase residence time (≥2 min) .

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